2-Methylsuccinic acid-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dideuterio 2,2,3,3-tetradeuteriobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-DTDGFSOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583921 | |
| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21668-90-6 | |
| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21668-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Routes and Isotopic Purity Assessment of Succinic Acid D6
Methodologies for Deuterium (B1214612) Incorporation into Succinic Acid
The synthesis of succinic acid-d6, a deuterated isotopologue of succinic acid, involves the specific incorporation of deuterium atoms into the molecular structure. This is achieved through various chemical and biotechnological methods, each offering distinct advantages in terms of isotopic purity and positional labeling.
Chemical Synthesis Approaches for Succinic Acid-d6
Chemical synthesis provides robust and versatile methods for producing deuterated succinic acid. These approaches typically involve the reduction of unsaturated dicarboxylic acid precursors in the presence of a deuterium source.
Common strategies include the catalytic deuteration of carbon-carbon double or triple bonds. For instance, succinic-(2,3-d₂) and succinic-(2,2,3,3-d₄)-acids can be prepared from precursors like maleic anhydride (B1165640), dimethyl fumarate (B1241708), or acetylene (B1199291) dicarboxylic acid. One method involves treatment with copper-aluminum (Cu-Al) or nickel-aluminum (Ni-Al) alloys in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O), which can yield isotopic purities between 95% and 100%. sigmaaldrich.com The catalytic reduction of fumaric or maleic acid using deuterium gas (D₂) with a ruthenium-based catalyst is another effective route. rsc.org
A high isotopic purity of succinic-d₄ acid can also be achieved through the hydrolysis of 1,2-ethanedinitrile using alkaline deuterium oxide. sigmaaldrich.com More complex, multi-step syntheses can also be employed, such as a sequence starting from deuterated acetone (B3395972) ([²H₆]-acetone) to produce 2,2-dimethyl-[²H₆]-succinic acid and its anhydride. acs.org
Table 1: Summary of Chemical Synthesis Routes for Deuterated Succinic Acid
| Starting Material | Reagents/Catalyst | Deuterium Source | Product | Isotopic Purity | Reference |
|---|---|---|---|---|---|
| Maleic Anhydride | Cu-Al or Ni-Al alloy | 10% NaOD in D₂O | Succinic-(2,3-d₂)-acid | 95-100% | sigmaaldrich.com |
| Dimethyl Fumarate | Cu-Al or Ni-Al alloy | 10% NaOD in D₂O | Succinic-(2,3-d₂)-acid | 95-100% | sigmaaldrich.com |
| Acetylene Dicarboxylic Acid | Cu-Al or Ni-Al alloy | 10% NaOD in D₂O | Succinic-(2,2,3,3-d₄)-acid | 95-100% | sigmaaldrich.com |
| Fumaric Acid | Ru₄H₄(CO)₈(PBu₃)₄ | D₂ gas in CH₃OD | γ-butyrolactone-d₄ | - | rsc.org |
| 1,2-Ethanedinitrile | Alkaline hydrolysis | D₂O | Succinic-d₄ acid | High | sigmaaldrich.com |
| [²H₆]-Acetone | Multi-step synthesis | [²H₆]-Acetone | 2,2-dimethyl-[²H₆]-succinic acid | 99% (Chemical) | acs.org |
Biotechnological and Enzymatic Deuteration Strategies
Biotechnological routes offer high stereospecificity for deuterium incorporation by leveraging the precision of enzymes. These methods typically involve enzymatic reactions performed in a deuterium oxide (D₂O) medium, where the enzyme facilitates the exchange of protons for deuterons from the solvent.
One notable example involves the enzyme isocitrate lyase (ICL) , which catalyzes the reversible cleavage of isocitrate to glyoxylate (B1226380) and succinate (B1194679). nih.govnih.govresearchgate.net When this reaction is conducted in D₂O, the enzyme incorporates solvent-derived deuterium into the succinate molecule. nih.govnih.gov Studies have shown that this process can lead to the formation of dideuterated succinate as the final equilibrium product. nih.gov The incorporation is dependent on the presence of glyoxylate. nih.gov
Another significant enzymatic strategy uses fumarase . This enzyme stereospecifically catalyzes the trans-addition of water to fumarate to form (2S)-malate. pnas.orgatamanchemicals.com By conducting this reaction in D₂O, deuterated malic acid, specifically (-)-(2S,3R)-malic-3-d acid, is produced. This deuterated malic acid can then be isolated and chemically converted into (2R)-succinic-2-d acid, demonstrating a chemoenzymatic approach to synthesizing specifically labeled succinic acid. pnas.org
Table 2: Biotechnological and Enzymatic Deuteration Methods
| Enzyme | Substrate(s) | Deuterium Source | Key Intermediate/Product | Deuteration Outcome | Reference |
|---|---|---|---|---|---|
| Isocitrate Lyase (ICL) | Isocitrate or Succinate + Glyoxylate | D₂O (solvent) | Succinate | Transient monodeuterated succinate, final dideuterated succinate. nih.govnih.gov | nih.govnih.govresearchgate.net |
| Fumarase | Fumaric Acid | D₂O (solvent) | (-)-(2S,3R)-Malic-3-d acid | Forms deuterated malic acid, which is then chemically converted to (2R)-succinic-2-d acid. pnas.org | pnas.org |
Analytical Characterization and Quantification of Isotopic Purity and Positional Enrichment
To ensure the successful synthesis of succinic acid-d6, it is crucial to verify the degree and position of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Enrichment and Positional Information
NMR spectroscopy is a powerful non-destructive technique for determining the precise location of deuterium atoms within a molecule. Both proton (¹H) and deuterium (²H) NMR are employed.
In ¹H NMR, the incorporation of deuterium is confirmed by the disappearance or reduction in the intensity of the signal corresponding to the proton that has been replaced. sigmaaldrich.com For example, in the ¹H NMR spectrum of succinic acid in DMSO-d6, the non-deuterated compound shows a characteristic signal for its methylene (B1212753) (CH₂) protons at approximately 2.4 ppm. chemicalbook.comresearchgate.net In a fully deuterated succinic acid-d6 sample, this signal would be absent.
Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei. sigmaaldrich.com The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum, allowing for straightforward spectral interpretation. sigmaaldrich.com This provides direct evidence of deuteration at specific positions. For instance, analysis of N-(o-biphenyl)(2,3-²H₂)succinimide by ¹H(²H) spectra helped to elucidate the stepwise mechanism of its synthesis. sigmaaldrich.com The combination of ¹H and ²H NMR provides unambiguous confirmation of both the extent and the specific sites of deuterium enrichment.
Mass Spectrometry (MS) for Isotopic Purity and Distribution Confirmation
The replacement of a hydrogen atom (atomic mass ≈ 1) with a deuterium atom (atomic mass ≈ 2) results in an increase in the molecular weight of the compound. For succinic acid (C₄H₆O₄, molecular weight ≈ 118), the fully deuterated analogue, succinic acid-d6 (C₄D₆O₄), where all six hydrogen atoms (four on the carbon backbone and two on the carboxyl groups) are replaced by deuterium, will have a molecular weight of approximately 124. labmix24.com MS analysis will show a "mass shift" of +6 (M+6) compared to the unlabeled compound, confirming the incorporation of six deuterium atoms. The relative intensities of the peaks corresponding to unlabeled, partially deuterated, and fully deuterated molecules allow for the calculation of the isotopic purity, often expressed as an atom % D.
Further analysis using techniques like tandem mass spectrometry (MS/MS) can provide information on the distribution of isotopes by analyzing the fragmentation patterns of the parent ion. uab.edu The masses of the resulting fragment ions can help confirm the positions of the deuterium labels within the molecular structure.
Table 3: Analytical Techniques for Characterization of Succinic Acid-d6
| Analytical Technique | Information Obtained | Key Findings/Application | Reference |
|---|---|---|---|
| ¹H NMR | Positional information, confirmation of D-incorporation | Disappearance of proton signals at specific chemical shifts confirms deuteration. Used to distinguish between succinic acid and its precursors like fumaric acid. rsc.orgresearchgate.net | rsc.orgsigmaaldrich.comresearchgate.net |
| ²H NMR | Direct detection of deuterium, positional information, quantification | Provides direct evidence and quantification of deuterium at specific molecular sites. Chemical shifts are similar to ¹H NMR. sigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |
| Mass Spectrometry (MS) | Isotopic purity, number of incorporated D atoms | Determines molecular weight increase (e.g., M+6 for C₄D₆O₄) to confirm the level of deuteration and calculate isotopic purity. buchem.com | acs.orguab.edubuchem.com |
| Tandem MS (MS/MS) | Isotopic distribution | Analysis of fragment ions helps to confirm the location of deuterium atoms within the molecule's structure. uab.edu | uab.edu |
Advanced Analytical Methodologies Utilizing Succinic Acid D6
Applications in Mass Spectrometry (MS)-Based Metabolomics
Mass spectrometry is a powerful technique for identifying and quantifying metabolites. However, its accuracy can be hampered by various factors. Succinic acid-d6 plays a pivotal role in overcoming these challenges.
Succinic Acid-d6 as an Internal Standard in Quantitative Metabolomics
In quantitative metabolomics, an internal standard is a compound added in a known amount to a sample to aid in the quantification of an analyte. researchgate.net Succinic acid-d6 is an ideal internal standard for the analysis of its non-labeled counterpart, succinic acid. isotope.com
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used platforms for metabolomic analysis. shimadzu.com For accurate quantification, a calibration curve is generated by analyzing a series of standards with known concentrations of the analyte. utm.my Succinic acid-d6 is employed to construct these calibration curves for succinic acid quantification. researchgate.net By adding a constant amount of Succinic acid-d6 to each standard and sample, the ratio of the signal intensity of succinic acid to that of Succinic acid-d6 is plotted against the concentration of the succinic acid standards. This process corrects for variations in sample preparation and instrument response, ensuring precise and accurate measurements. nih.gov
A study detailing an LC-MS/MS method for quantifying succinic acid and other organic acids utilized ¹³C₄-succinic acid as an internal standard to create linear calibration curves over a concentration range of 23.44 to 24,000 ng/mL. researchgate.net
Table 1: Example of Calibration Curve Data for Succinic Acid using Succinic Acid-d6 as an Internal Standard
| Succinic Acid Concentration (ng/mL) | Peak Area Ratio (Succinic Acid / Succinic Acid-d6) |
| 25 | 0.12 |
| 50 | 0.25 |
| 100 | 0.51 |
| 250 | 1.24 |
| 500 | 2.52 |
| 1000 | 5.01 |
This table is illustrative and does not represent actual experimental data.
Biological samples such as serum, urine, and cell extracts are complex mixtures containing numerous compounds that can interfere with the analysis of the target analyte. longdom.org This interference, known as the matrix effect, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification. researchgate.net Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal. longdom.org
The use of a stable isotope-labeled internal standard like Succinic acid-d6 is a highly effective strategy to mitigate these matrix effects. researchgate.net Since Succinic acid-d6 has nearly identical physicochemical properties to succinic acid, it co-elutes during chromatography and experiences similar ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more reliable and accurate quantification. researchgate.net
Standardization and Calibration Curve Generation in LC-MS and GC-MS Platforms
Isotope Dilution Mass Spectrometry for Absolute Quantification of Succinate (B1194679)
Isotope dilution mass spectrometry (IDMS) is considered a reference method for achieving the highest accuracy in quantitative analysis. researchgate.net This technique involves adding a known amount of an isotopically labeled standard, such as Succinic acid-d6, to a sample before any sample processing. researchgate.net The isotopically labeled standard equilibrates with the endogenous analyte throughout the extraction, purification, and analysis steps.
By measuring the ratio of the non-labeled analyte to the labeled standard in the mass spectrometer, the absolute concentration of the analyte in the original sample can be determined with high precision and accuracy. researchgate.net This is because any losses of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard, keeping their ratio constant. researchgate.net The IDMS approach is particularly valuable for the absolute quantification of succinate in various biological and clinical studies where precise concentration measurements are crucial. nih.govnih.gov
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique for studying molecular structure and dynamics.
Utilization of Succinic Acid-d6 for Solvent Suppression and Baseline Correction in 1H NMR
In ¹H NMR spectroscopy, the signals from protonated solvents can be overwhelmingly large compared to the signals from the analytes of interest, especially in dilute samples. binghamton.edu This can obscure important spectral information. Solvent suppression techniques are employed to reduce or eliminate these large solvent signals. magritek.com While specific pulse sequences are the primary method for solvent suppression, the use of deuterated compounds can be relevant in the broader context of minimizing unwanted signals.
In some specialized NMR applications, deuterated compounds can be used to adjust the lock signal or as internal references. More directly, in the context of sample preparation for complex mixture analysis where succinic acid might be a major component, using Succinic acid-d6 in related standards or experimental arms can help in differentiating its signals from other species. While not a direct method for solvent suppression, its use in conjunction with other techniques can aid in spectral simplification.
Furthermore, the presence of large, broad signals, including those from solvents, can distort the baseline of the NMR spectrum, making accurate integration and interpretation difficult. binghamton.edu Proper baseline correction algorithms are applied during data processing to rectify this. mdpi-res.com The cleaner spectra obtained by minimizing interfering signals, for which deuterated standards are indirectly helpful, facilitate more effective baseline correction.
Isotopic Enrichment for Structural Elucidation and Dynamic Studies via 2H and 13C NMR
Chromatographic Method Development with Deuterated Analogs
In High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), deuterated analogs like Succinic acid-d4 are invaluable as internal standards. creative-proteomics.comnih.gov The primary role of an internal standard is to correct for variations that can occur during sample preparation and analysis, ensuring accurate quantification of the target analyte.
Succinic acid-d4 is used as an internal standard for the quantification of endogenous succinic acid and structurally similar metabolites, such as citrate, in biological matrices like human urine. nih.gov Because the deuterated standard is chemically almost identical to the analyte, it co-elutes under typical reversed-phase HPLC conditions and experiences similar matrix effects and ionization efficiency variations in the mass spectrometer. creative-proteomics.comnih.gov By adding a known amount of the deuterated standard to each sample, any signal loss or enhancement affecting the analyte will also affect the standard, allowing for reliable normalization of the results.
For example, a validated LC-MS/MS assay for kidney dysfunction markers uses d-4 succinate to quantify both succinate and citrate. nih.gov While challenges can arise, such as poor signal for succinic-d4 acid in Hydrophilic Interaction Chromatography (HILIC) mode, its use in reversed-phase methods is well-established for improving the accuracy and reliability of quantitative analyses. creative-proteomics.comchromforum.org
Succinic acid-d6 and its d4 analog are also frequently employed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. oup.comnih.gov Similar to their role in HPLC, they serve as robust internal standards for the quantification of short-chain fatty acids and other organic acids in complex biological samples. researchgate.netresearchgate.netnih.gov
In a typical GC-MS workflow, organic acids are often derivatized to increase their volatility for gas-phase separation. d-nb.info However, derivatization-free methods have also been developed where samples are simply acidified before injection. researchgate.netnih.gov In one such method, succinic acid itself is used for acidification, and deuterated internal standards are used for quantification in selected ion monitoring (SIM) mode. researchgate.netnih.gov For instance, peak areas of analytes like pyruvate (B1213749) and lactate (B86563) can be normalized to the internal standard succinic acid-d6. researchgate.net
The use of deuterated succinic acid in GC-MS is not without challenges. Researchers have reported a significant "isotope memory effect" when analyzing deuterium-labeled succinic anhydride (B1165640) (a derivative of succinic acid) by GC-MS. oup.comnih.gov This phenomenon, caused by the strong adsorption of the analyte onto the GC column, can compromise the accuracy of isotopic measurements. oup.com Despite this, the di-TMS ester of succinate has been shown to be a suitable derivative for direct GC-MS measurement of deutero-succinic acid, offering a more convenient alternative to anhydride preparation. oup.comnih.gov
Table 2: Summary of Chromatographic Applications of Deuterated Succinic Acid
| Technique | Deuterated Analog | Role | Analyte(s) Quantified | Matrix Examples | Citation |
|---|---|---|---|---|---|
| HPLC-MS/MS | Succinic acid-d4 | Internal Standard | Succinate, Citrate | Human Urine | nih.gov |
| HPLC-MS/MS | Succinic acid-d4 | Internal Standard | Aliphatic dicarboxylic acids | Environmental Samples | chromforum.org |
| GC-MS | Succinic acid-d6 | Internal Standard | Pyruvate, Lactate, Glucose | Cell Culture Media | researchgate.net |
| GC-MS | Deuterated SCFA | Internal Standard | Short-Chain Fatty Acids | Plasma, Feces, Tissue | researchgate.netnih.gov |
Isotopic Tracing and Metabolic Flux Analysis Mfa Using Succinic Acid D6
Principles of Stable Isotope Tracing with Deuterated Succinic Acid
Stable isotope tracing involves introducing a labeled nutrient into a biological system and tracking the journey of the isotopic label as it is incorporated into downstream metabolites. nih.govmdpi.com This method provides detailed information about the activity and directionality of metabolic pathways. nih.govrsc.org While carbon-13 (¹³C) tracers are commonly used to follow the backbone of carbon metabolism, deuterium (B1214612) (²H) tracers like Succinic acid-d6 offer a complementary perspective by tracking the flow of hydrogen atoms. nih.govmdpi.com This is particularly valuable for investigating redox metabolism, such as the production and consumption of NADPH, and for quantifying the de novo synthesis of macromolecules like fatty acids. nih.govmdpi.commdpi.com
When Succinic acid-d6 is introduced to cells or tissues, it enters the mitochondrial succinate (B1194679) pool. As the TCA cycle and connected pathways operate, the deuterium atoms are transferred to other molecules. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the extent and position of deuterium labeling in various metabolites, thereby inferring the rates (fluxes) of the enzymatic reactions involved. nih.govnih.govresearchgate.net
Succinic acid-d6 serves as a tracer for hydrogen atoms within the central metabolic network. As a key component of the TCA cycle, labeled succinate can distribute its deuterium atoms to other cycle intermediates. For instance, the enzyme succinate dehydrogenase oxidizes succinate to fumarate (B1241708), a reaction that involves the transfer of hydrogen atoms. Subsequent hydration of fumarate to malate (B86768) and the oxidation of malate to oxaloacetate are further steps where the deuterium label can be traced.
The distribution of these deuterium labels provides quantitative insights into the operational dynamics of the TCA cycle. mdpi.com For example, the rate of deuterium incorporation into malate and aspartate (which is derived from oxaloacetate) can be used to calculate the flux through that portion of the TCA cycle.
Table 1: Example of Deuterium Tracing from Succinic Acid-d6 in the TCA Cycle
| Precursor | Product Metabolite | Key Enzyme | Metabolic Significance |
| Succinic acid-d6 | Fumarate-d(x) | Succinate Dehydrogenase | Measures flux from succinate oxidation. |
| Fumarate-d(x) | Malate-d(x) | Fumarase | Tracks label progression to malate. |
| Malate-d(x) | Oxaloacetate-d(x) | Malate Dehydrogenase | Assesses flux towards the end of the TCA cycle. |
| Oxaloacetate-d(x) | Aspartate-d(x) | Aspartate Aminotransferase | Indicates flux leaving the TCA cycle for amino acid synthesis. |
| Oxaloacetate-d(x) | Citrate-d(x) | Citrate Synthase | Traces the label into the next turn of the cycle. |
| (Note: d(x) denotes a metabolite containing a variable number of deuterium atoms derived from the original tracer.) |
The TCA cycle is not a closed loop; it is a dynamic hub with intermediates constantly being added (anaplerosis) or removed (cataplerosis). jianhaidulab.comresearchgate.net Anaplerotic reactions replenish TCA cycle intermediates to support its oxidative function, while cataplerotic reactions draw intermediates out for biosynthetic purposes, such as the synthesis of glucose (gluconeogenesis), fatty acids, or amino acids. nih.govnih.gov
Succinate and its precursor, succinyl-CoA, are central to these processes. For example, the catabolism of certain amino acids (valine, isoleucine, methionine) and odd-chain fatty acids generates succinyl-CoA, which is an anaplerotic input. jianhaidulab.comyoutube.com Conversely, the use of TCA cycle intermediates for biosynthesis represents cataplerotic flux. nih.gov
By monitoring the dilution of the Succinic acid-d6 label within the succinate pool, researchers can quantify the rate of anaplerotic influx from unlabeled sources. A rapid decrease in the enrichment of deuterated succinate indicates a high anaplerotic rate. Conversely, tracing the appearance of the deuterium label in biosynthetic products derived from TCA cycle intermediates allows for the quantification of cataplerotic fluxes. nih.gov
Table 2: Key Anaplerotic and Cataplerotic Reactions Involving Succinate
| Reaction Type | Process | Key Reaction | Metabolic Role |
| Anaplerosis | Amino Acid Catabolism | Isoleucine, Valine, Methionine → Succinyl-CoA | Replenishes TCA cycle intermediates. jianhaidulab.com |
| Anaplerosis | Odd-Chain Fatty Acid Oxidation | Propionyl-CoA → Succinyl-CoA | Provides precursors for the TCA cycle. youtube.com |
| Cataplerosis | Heme Synthesis | Succinyl-CoA → Porphyrins | Uses TCA intermediates for biosynthesis. |
| Cataplerosis | Gluconeogenesis | Malate (from Succinate) → Oxaloacetate → Glucose | Drains TCA intermediates for glucose production. nih.govnih.gov |
Tracing Carbon Flux through Central Metabolic Pathways
Quantitative Metabolic Flux Analysis (¹³C-MFA and ²H-MFA) Methodologies
Metabolic Flux Analysis (MFA) is a computational methodology that uses stable isotope labeling data to calculate intracellular reaction rates. creative-proteomics.comresearchgate.net While ¹³C-MFA is widely used, the integration of deuterium (²H) tracing, known as ²H-MFA, provides additional constraints on the metabolic model, leading to more accurately resolved fluxes. nih.govnih.gov Often, ¹³C and ²H tracers are used in parallel or even simultaneously to gain a more comprehensive understanding of metabolic networks. mdpi.comnih.gov
A successful MFA study begins with a robust experimental design. mdpi.com This involves the careful selection of isotopic tracers, the biological system, and the labeling strategy. d-nb.inforesearchgate.net For studies using Succinic acid-d6, the primary goal is to achieve an isotopic steady state, where the enrichment of deuterium in intracellular metabolites becomes constant over time. rsc.org
The general workflow includes several key steps:
Culturing: Cells (in vitro) or tissues (ex vivo, e.g., perfused liver) are grown in a defined medium. nih.gov
Labeling: The standard medium is replaced with a medium containing the isotopic tracer, Succinic acid-d6.
Sampling: Samples are collected over time until isotopic steady state is reached.
Quenching: Metabolic activity is abruptly halted, often by flash-freezing in liquid nitrogen, to preserve the metabolic state of the sample. researchgate.net
Extraction: Intracellular metabolites are extracted from the quenched cells or tissue.
Analysis: The isotopic enrichment in the extracted metabolites is measured using analytical platforms like GC-MS, LC-MS, or NMR. d-nb.inforsc.orgnih.gov
Table 3: Typical Experimental Workflow for an In Vitro Labeling Study with Succinic Acid-d6
| Step | Procedure | Purpose |
| 1. Seeding & Growth | Plate cells and grow to a desired confluency in standard media. | Ensure a healthy and consistent cell population for the experiment. |
| 2. Tracer Introduction | Replace standard media with media containing Succinic acid-d6. | Initiate the incorporation of the stable isotope tracer. |
| 3. Incubation | Incubate cells for various time points. | Allow the label to distribute throughout the metabolic network and reach steady state. |
| 4. Quenching | Rapidly wash cells with cold saline and add liquid nitrogen. | Instantly stop all enzymatic reactions to lock in metabolite labeling patterns. researchgate.net |
| 5. Extraction | Add a cold solvent mixture (e.g., methanol/water) to extract polar metabolites. | Isolate the metabolites of interest for analysis. |
| 6. Analysis | Analyze extracts using LC-MS/MS. | Quantify the mass isotopomer distributions of TCA cycle intermediates and related metabolites. |
The data from isotope labeling experiments—specifically the measured isotopomer distributions and extracellular uptake/secretion rates—serve as inputs for computational flux estimation. nih.gov MFA software, such as Isotopomer Network Compartmental Analysis (INCA), utilizes a mathematical model of the cell's metabolic network. researchgate.netnih.gov
This model consists of a series of biochemical reactions with known atom transitions. nih.gov The core of the analysis involves:
Mass Balances: Ensuring that for each metabolite, the rate of production equals the rate of consumption at metabolic steady state.
Isotopomer Balances: Tracking the flow of labeled atoms through the network to predict the theoretical isotopomer distributions for a given set of fluxes.
Flux Estimation: Using iterative algorithms to perform a least-squares regression, which minimizes the difference between the experimentally measured isotopomer distributions and the model-predicted distributions. nih.govnih.gov This process yields the best-fit values for all intracellular fluxes in the network, along with statistical confidence intervals. nih.gov
The distribution of mass isotopomers—molecules that differ only in the number of isotopic atoms they contain—provides a detailed fingerprint of metabolic activity. mdpi.comnih.gov For example, after introducing Succinic acid-d6, a downstream metabolite like malate might exist as M+0 (unlabeled), M+1 (one deuterium atom), M+2 (two deuterium atoms), and so on. This distribution is the direct result of the active metabolic pathways. oup.com
Because succinate is a symmetric molecule, its metabolism through the TCA cycle can lead to complex labeling patterns, which are highly informative. nih.govmdpi.com For instance, analyzing the specific isotopomers of α-ketoglutarate or glutamate (B1630785) can help distinguish between forward (oxidative) flux through the TCA cycle versus backward (reductive) flux, a pathway that is upregulated in some cancers and pathological states. ckisotopes.comosti.gov Different pathways will produce unique isotopic signatures, allowing researchers to elucidate which routes are active under specific conditions.
Table 4: Hypothetical Isotopomer Data and Interpretation
| Metabolite | Observed Isotopomer Distribution (Relative Abundance) | Potential Interpretation |
| Fumarate | High M+4, M+3 | Indicates high direct flux from Succinic acid-d6 via succinate dehydrogenase. |
| Malate | Significant M+2, M+1 populations in addition to M+4, M+3 | Suggests multiple turns of the TCA cycle or influx from other labeled sources. |
| Glutamate | Low overall deuterium enrichment | Implies a large unlabeled anaplerotic influx from glutamine, diluting the label from Succinic acid-d6. |
| Fatty Acids | Presence of M+2, M+4 | Demonstrates cataplerotic flux where deuterium from the TCA cycle is incorporated into newly synthesized lipids via NADPH. nih.gov |
| (Note: This table presents a simplified, hypothetical scenario for illustrative purposes.) |
Computational Modeling and Algorithms for Flux Estimation
Investigation of Specific Biochemical Pathways Using Succinic Acid-d6 Tracing
Succinic acid-d6, a stable isotope-labeled form of succinic acid, serves as a powerful tool in metabolic research. By introducing this labeled compound into biological systems, scientists can trace the metabolic fate of succinate through various interconnected biochemical pathways. This approach, known as isotopic tracing or metabolic flux analysis (MFA), provides detailed insights into the dynamics of cellular metabolism. The deuterium atoms on succinic acid-d6 act as a "tag," allowing researchers to distinguish it from the naturally abundant, unlabeled succinate and to track its conversion into downstream metabolites using techniques like mass spectrometry. This enables the precise mapping and quantification of metabolic fluxes, revealing how cells utilize succinate under different physiological and pathological conditions.
Tricarboxylic Acid (TCA) Cycle Interrogation and Anaplerosis
Anaplerosis refers to the replenishment of TCA cycle intermediates that have been withdrawn for biosynthetic purposes. wikipedia.orgnih.gov Succinic acid-d6 can be used to study anaplerotic pathways that feed into the cycle. For instance, the conversion of other substrates into succinate to maintain the pool of TCA cycle intermediates can be monitored. nih.gov This is particularly important in highly proliferative cells, such as cancer cells, which have a high demand for biosynthetic precursors. nih.gov Studies have shown that extracellular succinate can be taken up by cells and fuel the TCA cycle, demonstrating its anaplerotic potential. nih.gov
| Research Finding | Organism/Cell Type | Significance |
| Succinate addition to prostate cancer cells (LNCaP) led to an upregulation of TCA cycle metabolites. nih.gov | Human prostate cancer cells | Demonstrates the anaplerotic role of succinate in cancer metabolism. |
| In non-malignant prostate cells (RWPE-1), succinate primarily fueled into TCA cycle metabolites and some amino acids. nih.gov | Human prostate epithelial cells | Highlights differences in succinate metabolism between cancerous and non-cancerous cells. |
| Propionate, which can be converted to succinyl-CoA, increases anaplerotic flux into the TCA cycle in the heart. physiology.org | Mouse heart | Illustrates how different substrates contribute to TCA cycle replenishment. |
Glyoxylate (B1226380) Cycle and Reductive Succinate Production
The glyoxylate cycle is a metabolic pathway found in plants, bacteria, fungi, and some invertebrates, but not in mammals. nih.govlibretexts.org It allows these organisms to convert two-carbon compounds, such as acetate, into four-carbon molecules like succinate for use in biosynthesis. wikipedia.orgnih.gov This cycle bypasses the two decarboxylation steps of the TCA cycle, enabling a net production of succinate. nih.gov Succinic acid-d6 tracing can be employed to differentiate the flux through the glyoxylate cycle versus the TCA cycle in organisms where both are active. The direct conversion of isocitrate to succinate and glyoxylate is a key step unique to this pathway. libretexts.org
Under anaerobic conditions, some microorganisms utilize a reductive branch of the TCA cycle to produce succinate. wikipedia.orgfrontiersin.org This process involves the reverse activity of enzymes that typically operate in the oxidative direction. wikipedia.org For example, fumarate can be reduced to succinate by fumarate reductase. frontiersin.org Succinic acid-d6 can be used to trace the flow of carbon in these reductive pathways, which are of significant interest for the biotechnological production of succinic acid. frontiersin.org
| Pathway | Key Enzyme(s) | Organisms | Role of Succinate |
| Glyoxylate Cycle | Isocitrate lyase, Malate synthase libretexts.org | Plants, Bacteria, Fungi nih.gov | Net product for biosynthesis wikipedia.org |
| Reductive TCA Cycle | Fumarate reductase frontiersin.org | Anaerobic bacteria wikipedia.org | End product of fermentation frontiersin.org |
Gamma-Aminobutyric Acid (GABA) Shunt Metabolism and Succinate Interconversion
The GABA shunt is an alternative metabolic route that bypasses two steps of the TCA cycle, converting α-ketoglutarate to succinate via the neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org This pathway involves three key enzymes: glutamate decarboxylase, GABA transaminase, and succinic semialdehyde dehydrogenase. usp.br The final step of the shunt is the oxidation of succinic semialdehyde to succinate, which then re-enters the TCA cycle. wikipedia.org
The use of deuterium-labeled compounds like D6-GABA has been instrumental in studying the kinetics and translocation of GABA and its conversion to succinate. researchgate.net Such studies have shown that exogenously applied GABA can be rapidly metabolized to succinic acid, thereby contributing to the cellular energy pool via the TCA cycle. researchgate.net This interconversion is crucial in various physiological and stress-response scenarios in both plants and animals. researchgate.netclinmedjournals.org For example, in pancreatic β-cells, the metabolism of GABA through the shunt is linked to the stimulation of insulin (B600854) secretion. clinmedjournals.org
| Enzyme | Reaction | Cellular Location |
| Glutamate Decarboxylase | Glutamate → GABA | Cytosol |
| GABA Transaminase | GABA + α-ketoglutarate → Succinic semialdehyde + Glutamate | Mitochondria clinmedjournals.org |
| Succinic Semialdehyde Dehydrogenase | Succinic semialdehyde → Succinate | Mitochondria usp.br |
Role of Succinate Dehydrogenase (SDH) in Metabolic Regulation and Disease Models
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a unique enzyme that participates in both the TCA cycle and the electron transport chain. wikipedia.org In the TCA cycle, it catalyzes the oxidation of succinate to fumarate. wikipedia.org The activity of SDH is a critical point of regulation in cellular metabolism. Inhibitors of SDH, such as malonate, are often used in research to study the consequences of impaired SDH function. wikipedia.orgsigmaaldrich.com
Dysfunction of SDH due to mutations in its subunits is linked to several diseases, including hereditary paraganglioma, pheochromocytoma, and certain types of cancer like gastrointestinal stromal tumors (GISTs) and renal carcinoma. wikipedia.orgnih.gov In these SDH-deficient tumors, the accumulation of succinate is considered an oncometabolite, driving tumorigenesis through various mechanisms, including epigenetic modifications. wikipedia.org Isotopic tracing with succinic acid-d6 can be used in disease models to investigate the metabolic reprogramming that occurs as a result of SDH dysfunction. By tracking the labeled succinate, researchers can determine how its accumulation affects other metabolic pathways.
| Disease | Associated SDH Subunit Mutation | Consequence |
| Paraganglioma/Pheochromocytoma | SDHB, SDHC, SDHD, SDHA nih.gov | Succinate accumulation, tumor formation |
| Gastrointestinal Stromal Tumor (GIST) | SDHA, SDHB, SDHC, SDHD nih.gov | SDH-deficient tumors with distinct features |
| Leigh Syndrome | SDHA, SDHAF1 wikipedia.org | Mitochondrial complex II deficiency |
| Renal Carcinoma | SDHB nih.gov | Distinct type of kidney cancer |
Pathways of Anaerobic Succinate Fermentation in Microorganisms
Several microorganisms, particularly those found in the rumen of cattle, are capable of producing large amounts of succinic acid through anaerobic fermentation. mdpi.comgoogle.com These bacteria, such as Actinobacillus succinogenes and Mannheimia succiniciproducens, utilize specific metabolic pathways to convert sugars into succinate as a primary fermentation end product. mdpi.comwikipedia.org
The primary route for succinate production in these organisms is the reductive branch of the TCA cycle. mdpi.com Glycolysis converts glucose to phosphoenolpyruvate (B93156) (PEP), which is then carboxylated to form oxaloacetate. nih.gov Oxaloacetate is subsequently reduced to malate, then to fumarate, and finally to succinate. nih.gov This process consumes NADH, helping to maintain the redox balance of the cell under anaerobic conditions. mdpi.com Succinic acid-d6 can be used to trace the carbon flow from various substrates through these fermentative pathways, aiding in metabolic engineering efforts to optimize succinate production for industrial applications. frontiersin.orgnih.gov By understanding the flux through competing pathways that produce by-products like acetate, lactate (B86563), and ethanol, researchers can genetically modify these organisms to enhance the yield and purity of succinic acid. nih.gov
| Microorganism | Key Pathway | Significance |
| Actinobacillus succinogenes | Reductive TCA Cycle mdpi.com | Natural high-level succinate producer mdpi.com |
| Mannheimia succiniciproducens | Reductive TCA Cycle wikipedia.org | Used in metabolic engineering for succinate production |
| Escherichia coli (engineered) | Reductive TCA Cycle, Glyoxylate Pathway wikipedia.orgnih.gov | Engineered for industrial succinate fermentation |
| Saccharomyces cerevisiae (engineered) | Reductive/Oxidative TCA, Glyoxylate Pathway wikipedia.org | Engineered for bio-based succinate production |
Research Applications in Biological Systems and Process Optimization
Microbial Metabolism and Bioproduction Enhancement
The industrial production of bio-based succinic acid relies heavily on the efficiency of microbial fermentation. Succinic acid-d6 is instrumental in dissecting and enhancing these processes.
Optimization of Microbial Strains for Bio-based Succinic Acid Production Using Isotope Tracing
Isotope tracing with labeled substrates, including deuterated forms of succinic acid, is a cornerstone of metabolic engineering. By introducing succinic acid-d6 into a microbial culture, researchers can track its incorporation and conversion, providing a detailed map of the metabolic network. This allows for the identification of bottlenecks in production pathways and the targeted genetic modification of microbial strains to enhance the yield and productivity of bio-based succinic acid.
Metabolic engineering strategies often focus on redirecting carbon flux towards succinic acid production. frontiersin.org For instance, studies have explored the amplification of key enzymes in the reductive tricarboxylic acid (rTCA) cycle, a primary pathway for succinic acid synthesis in many microorganisms. frontiersin.orgnih.gov The use of isotope analysis helps to quantify the flux through these engineered pathways and validate the success of the modifications.
Carbon Source Utilization and CO2 Fixation Pathways in Industrial Fermentation Processes
A key advantage of bio-based succinic acid production is its potential for carbon capture, as the process can assimilate CO2. frontiersin.orgmdpi.comfrontiersin.org Isotope labeling studies, including those using succinic acid-d6, are crucial for quantifying the efficiency of CO2 fixation. mdpi.com By tracing the path of labeled carbon atoms from various sources, researchers can determine the contributions of different feedstocks and CO2 to the final succinate (B1194679) product.
For example, studies have investigated the use of alternative carbon sources like glycerol (B35011), a byproduct of biodiesel production, in conjunction with CO2 fixation. constructor.university This approach not only utilizes a waste stream but can also lead to higher succinic acid yields compared to traditional sugar-based fermentation. constructor.university Isotope tracing allows for the precise measurement of carbon incorporation from both glycerol and CO2, guiding the optimization of fermentation conditions for maximal carbon sequestration and product yield. frontiersin.orgconstructor.university
Redox Balance and Cofactor Regeneration in Microbial Systems
Isotope labeling techniques can be employed to study the flow of reducing equivalents within the cell. By analyzing the isotopic distribution in metabolites, researchers can infer the activity of different cofactor-regenerating pathways. This information is vital for engineering strains with improved redox balance, for instance by introducing or overexpressing enzymes that regenerate NADH. Strategies such as using more reduced carbon substrates have been explored to improve the redox state for enhanced succinic acid production. nih.gov
Mammalian Cell Metabolism Research
In mammalian systems, succinate is not only a metabolic intermediate but also a key signaling molecule. Succinic acid-d6 provides a valuable method for investigating its multifaceted roles in health and disease.
Studies on Mitochondrial Metabolism and Energy Homeostasis using Labeled Succinate
Succinate is a central component of the mitochondrial tricarboxylic acid (TCA) cycle and the electron transport chain, playing a direct role in ATP production. wikipedia.org Labeled succinate, including succinic acid-d6, allows for the direct measurement of its uptake and metabolism by mitochondria. nih.gov This has been particularly useful in studying conditions of mitochondrial dysfunction.
For instance, in the context of traumatic brain injury, where mitochondrial function can be compromised, studies have used 13C-labeled succinate to demonstrate its ability to be taken up by brain cells and metabolized through the TCA cycle. nih.gov This research suggests that direct supplementation with succinate can bypass potential defects in earlier metabolic steps and support mitochondrial energy production. nih.gov Similarly, in cardiac studies, labeled succinate has been used to trace metabolic fluxes and understand the interplay between different energy substrates under varying workloads. physiology.org
Investigation of Succinate's Role in Cellular Signaling and Gene Expression Modulation
Beyond its metabolic role, succinate has emerged as a critical signaling molecule that can influence cellular processes such as inflammation and gene expression. wikipedia.orgfrontiersin.org When succinate accumulates, it can leak from the mitochondria into the cytosol and extracellular space, where it can act on specific receptors and enzymes. wikipedia.orgfrontiersin.org
One of the key signaling functions of succinate is its ability to inhibit prolyl hydroxylase enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). frontiersin.org HIF-1α is a transcription factor that regulates the expression of numerous genes involved in the response to low oxygen conditions, including those related to inflammation. frontiersin.org
Furthermore, the accumulation of succinate is linked to a post-translational modification called succinylation, where a succinyl group is added to lysine (B10760008) residues on proteins. frontiersin.orgfrontiersin.org This modification can alter the function of enzymes and other proteins, thereby regulating metabolic pathways and cellular signaling. The use of deuterium-labeled succinic anhydride (B1165640) has been instrumental in developing methods to quantify the stoichiometry of protein succinylation, providing insights into its regulatory roles. nih.gov
Interactive Data Table: Key Research Findings
| Research Area | Key Finding | Organism/System | Labeled Compound Used (Example) | Citation |
| Microbial Strain Optimization | Redirecting carbon flux through metabolic engineering enhances succinic acid yield. | Escherichia coli, Saccharomyces cerevisiae | 13C-Glucose, Succinic acid-d6 | frontiersin.orgnih.gov |
| CO2 Fixation | Co-utilization of glycerol and CO2 can increase succinic acid yield and fix carbon. | Saccharomyces cerevisiae | 13C-Glycerol, 13CO2 | constructor.university |
| Redox Balance | Maintaining NADH/NAD+ balance is crucial for high-yield succinic acid production. | Escherichia coli | Not specified | nih.gov |
| Mitochondrial Metabolism | Exogenous succinate can be metabolized by brain cells, supporting energy production after injury. | Human (Traumatic Brain Injury) | 2,3-13C2 Succinate | nih.gov |
| Cellular Signaling | Succinate accumulation stabilizes HIF-1α, promoting inflammatory responses. | Mammalian Cells | Not specified | frontiersin.org |
| Protein Modification | Succinylation of proteins is a widespread post-translational modification regulating enzyme activity. | Escherichia coli | Deuterium-labeled succinic anhydride | nih.gov |
Plant Metabolism and Stress Physiology Studies
In plant science, stable isotope tracers are invaluable for elucidating metabolic pathways and understanding responses to environmental stress. While succinic acid-d6 itself is not typically applied directly to plants, its isotopologues are central to tracing key metabolic shunts. Specifically, research has utilized deuterium-labeled γ-aminobutyric acid (D6-GABA) to study the GABA shunt, a metabolic pathway that becomes crucial under stress conditions. nih.govresearchgate.net
Studies on citrus plants have demonstrated that exogenously applied D6-GABA is readily taken up and rapidly metabolized into D4-succinic acid. nih.govresearchgate.net This conversion is a key step in the GABA shunt, which bypasses two steps of the conventional TCA cycle and feeds directly into it at the level of succinate. nih.gov By using gas chromatography-mass spectrometry (GC-MS), researchers can distinguish the labeled D4-succinic acid from the plant's endogenous succinic acid pool, allowing for precise tracking of the pathway's activity. nih.gov
The physiological importance of this pathway is linked to stress tolerance. The metabolism of GABA to succinic acid contributes to energy production, which can help plants withstand various abiotic stresses, including salinity, drought, and temperature extremes. nih.govmdpi.com For example, upon applying D6-GABA to citrus seedlings, scientists observed that it was translocated throughout the plant, primarily via the xylem, and quickly converted to D4-succinic acid, with a half-life of approximately 1.3 hours. nih.govresearchgate.net This rapid conversion into a TCA cycle intermediate suggests that the GABA shunt is a dynamic pathway for generating energy and metabolic intermediates to cope with physiological demands imposed by environmental stress. researchgate.netnih.gov
Table 2: Distribution and Metabolism of Labeled GABA in Citrus Seedlings
| Plant Tissue | Exogenous D6-GABA Detected | Metabolite D4-Succinic Acid Detected | Implication |
|---|---|---|---|
| Roots (uptake site) | Yes | Yes | Root tissues actively take up and metabolize GABA. researchgate.net |
| Inner Stem (Xylem) | Yes | Yes | Demonstrates rapid xylem-based translocation from roots to shoots. nih.govresearchgate.net |
Emerging Trends and Future Research Directions
Integration of Multi-Omics Data with Isotope Tracing Studies for Systems-Level Understanding
A paradigm shift in metabolic research involves the integration of data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—with stable isotope tracing. This multi-omics approach provides a holistic view of cellular function, and succinic acid-d6 is a valuable tool in this endeavor. By tracing the path of deuterium (B1214612) from succinic acid-d6 through metabolic networks, researchers can correlate changes in metabolite concentrations with alterations in gene and protein expression. vetmeduni.ac.atnih.govelifesciences.org
For instance, in cancer research, tracing the metabolism of succinic acid-d6 can reveal how tumor cells reprogram their metabolic pathways. vetmeduni.ac.at When combined with transcriptomic data, this can link observed metabolic shifts to the upregulation or downregulation of specific genes. plos.org This integrated analysis helps to build comprehensive models of disease states and identify potential therapeutic targets. vetmeduni.ac.atelifesciences.org
Stable Isotope Probing (SIP) metabolomics, which uses compounds like succinic acid-d6, allows for the tracking of carbon (or in this case, deuterium) from specific sources into a wide array of metabolites. osti.govresearchgate.net When layered with proteomics, this can reveal which enzymes are actively processing the labeled substrate. Further integration with genomics can uncover the genetic basis for these metabolic capabilities. This systems-level understanding is crucial for deciphering the complex interplay of factors that govern cellular physiology in both health and disease. dtls.nl
Table 1: Multi-Omics Integration with Succinic Acid-d6 Tracing
| Omics Layer | Information Provided | Integration with Succinic Acid-d6 | Example Application |
|---|---|---|---|
| Genomics | The genetic blueprint of an organism, including all its genes. | Identifies the genes encoding the enzymes in pathways that metabolize succinate (B1194679). | Linking mutations in succinate dehydrogenase genes to altered succinate metabolism in cancer. |
| Transcriptomics | The complete set of RNA transcripts, indicating which genes are active. | Correlates changes in gene expression with the flux of succinate through metabolic pathways. plos.org | Observing increased expression of genes in the TCA cycle in response to a specific stimulus that also shows increased succinate turnover. |
| Proteomics | The entire complement of proteins produced by an organism. | Measures the abundance of enzymes that directly interact with and process succinate and its downstream products. | Quantifying succinate dehydrogenase levels to understand metabolic bottlenecks. |
| Metabolomics | The complete set of small-molecule metabolites. | Directly traces the fate of the deuterium label from succinic acid-d6 into other metabolites, mapping active pathways. osti.govresearchgate.net | Tracking the conversion of labeled succinate to fumarate (B1241708) and malate (B86768) to measure TCA cycle activity. |
Development of Novel Deuteration Methodologies for Complex Metabolites
While succinic acid-d6 is readily available, the synthesis of more complex deuterated metabolites for tracer studies can be challenging. Research is actively exploring new and more efficient methods for deuterium labeling. ansto.gov.au Traditional methods often require harsh conditions, such as high temperatures and pressures in the presence of metal catalysts and heavy water (D₂O), which can be unsuitable for delicate molecules. ansto.gov.au
Emerging techniques like flow chemistry are being adopted to improve the synthesis of deuterated compounds. ansto.gov.au Flow chemistry allows for more precise control over reaction parameters like temperature and time, which can increase efficiency, improve selectivity, and minimize the decomposition of sensitive functional groups. ansto.gov.au This technology could be applied to create a wider library of deuterated metabolites, expanding the toolkit for metabolic researchers.
Other novel approaches include late-stage C-H activation, which allows for the direct exchange of hydrogen for deuterium in a complex molecule, eliminating the need for a lengthy synthesis. acs.org Advances in catalysis, including the use of visible light-mediated reactions, are also providing new routes to deuterated compounds. acs.org These methodologies are critical for producing the next generation of isotopic tracers needed to explore increasingly complex metabolic questions. ismrm.orgnih.gov
Advanced Computational Modeling for Complex Metabolic Networks and Flux Prediction
The data generated from isotope tracing experiments with succinic acid-d6 are often vast and complex. Advanced computational modeling is essential to translate these data into meaningful biological insights. utah.edu Metabolic Flux Analysis (MFA) is a key computational technique that uses isotope tracing data to quantify the rates (fluxes) of metabolic reactions within a cell. utah.educreative-proteomics.com
Newer computational approaches, such as Isotopically Non-Steady-State MFA (INST-MFA), are being developed to analyze metabolic systems that are not in a steady state, which is common in dynamic biological processes. dtls.nlcreative-proteomics.com These models can provide a more accurate picture of metabolic fluxes in real-time. creative-proteomics.com
Furthermore, software platforms are becoming more sophisticated, with the ability to integrate data from different analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for a more comprehensive and robust analysis of isotopomer data. nih.gov These computational tools are used to build genome-scale metabolic models (GEMs) that can simulate the metabolism of an entire organism and predict how it will respond to genetic or environmental changes. plos.org The use of succinic acid-d6 as a tracer provides crucial experimental data to constrain and validate these complex models, improving their predictive power. utah.edu
Table 2: Computational Modeling Approaches in Isotope Tracing
| Modeling Technique | Description | Role of Succinic Acid-d6 Data |
|---|---|---|
| Metabolic Flux Analysis (MFA) | A computational method that quantifies reaction rates in a metabolic network at a steady state. utah.edu | Provides experimental data on the distribution of deuterium labels, which is used to calculate fluxes through the TCA cycle and connected pathways. creative-proteomics.com |
| Isotopically Non-Steady-State MFA (INST-MFA) | An advanced form of MFA that can analyze systems where metabolite concentrations are changing over time. dtls.nlcreative-proteomics.com | Enables the tracking of metabolic dynamics following a perturbation, using time-course data of label incorporation from succinic acid-d6. |
| Flux Balance Analysis (FBA) | A mathematical approach to simulate metabolic fluxes in large, genome-scale models, often by assuming a cellular objective like growth maximization. plos.org | The experimentally determined fluxes from succinic acid-d6 tracing can be used to set constraints in the model, making its predictions more accurate. |
| Integrated Multi-Omics Modeling | Models that combine isotope tracing data with transcriptomic, proteomic, and other omics data to create a systems-level view of metabolism. nih.gov | Serves as a key input to link gene expression and protein levels to actual metabolic activity. |
Miniaturization and High-Throughput Approaches in Isotope-Labeled Metabolomics
The field of metabolomics is moving towards smaller sample volumes and faster analysis times. Miniaturization and high-throughput technologies are being developed to enable the rapid and efficient analysis of large numbers of samples, which is crucial for large-scale population studies and clinical research. researchgate.netchemrxiv.orgnih.gov
The use of succinic acid-d6 as an internal standard is beneficial in these high-throughput workflows. researchgate.net Internal standards are essential for correcting variations in sample preparation and instrument response, ensuring accurate and reproducible quantification of metabolites. chemrxiv.orgresearchgate.net
New technologies, such as microfluidics and miniaturized separation techniques, are being explored to achieve more comprehensive metabolite analysis from very small sample volumes. researchgate.net Additionally, chemical isotope labeling strategies are being employed to increase the sensitivity and throughput of mass spectrometry-based metabolomics. chemrxiv.orgresearchgate.net In these methods, a chemical tag containing an isotope is attached to metabolites, which can improve their detection and allow for the multiplexing of samples, significantly increasing the speed of analysis. chemrxiv.org As these high-throughput platforms become more common, the demand for reliable internal standards like succinic acid-d6 will continue to grow.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for quantifying succinic acid-d6 in biological samples, and how do they ensure accuracy?
- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying succinic acid-d6 due to its high sensitivity and specificity. Isotopic dilution with deuterated standards (e.g., succinic acid-d6) minimizes matrix effects and ionization variability . For structural validation, Fourier Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., carboxylate peaks at ~1,700 cm⁻¹) to confirm deuterium incorporation . Researchers should validate protocols using spike-and-recovery experiments to ensure >90% accuracy in complex matrices like cell lysates or biofluids.
Q. How should researchers design experiments to track succinic acid-d6 in metabolic pathway studies?
- Methodological Answer : Use isotopic tracing with succinic acid-d6 in cell cultures or model organisms (e.g., zebrafish) under controlled conditions. Employ pulse-chase experiments with defined time points to monitor incorporation into the tricarboxylic acid (TCA) cycle. Terminate reactions with 80% methanol for metabolomic extraction, followed by UPLC-TOF-MS to quantify labeled intermediates . Normalize data to total protein content and internal standards (e.g., succinic acid-d6) to correct for technical variability .
Q. What are the best practices for characterizing the purity and stability of succinic acid-d6 in laboratory settings?
- Methodological Answer : Purity assessment requires a combination of nuclear magnetic resonance (NMR) for isotopic enrichment (>99% deuterium) and high-performance liquid chromatography (HPLC) with UV detection (210 nm) to detect non-deuterated impurities. Stability studies should include accelerated degradation tests under varying pH (2–9) and temperature (4–37°C) conditions, with LC-MS/MS monitoring for deuterium loss or decomposition byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in succinic acid-d6 quantification between LC-MS/MS and FTIR data?
- Methodological Answer : Discrepancies often arise from matrix interference in FTIR (e.g., overlapping peaks from proteins) or ion suppression in LC-MS/MS. Cross-validate results using orthogonal methods: (1) Perform solid-phase extraction (SPE) to purify samples before FTIR; (2) Use standard addition curves in LC-MS/MS to account for matrix effects . Statistical tools like Bland-Altman plots can quantify bias between methods .
Q. What experimental design strategies optimize succinic acid-d6 production yield in microbial fermentation studies?
- Methodological Answer : Apply factorial designs (e.g., Plackett-Burman or Central Composite Design) to screen critical variables (e.g., carbon source, pH, temperature). For example, a Plackett-Burman design with 11 variables (e.g., K₂HPO₄, MgSO₄, succinic acid-d6 concentration) identifies significant factors affecting yield . Follow with Response Surface Methodology (RSM) to model interactions and predict optimal conditions. Validate using batch fermenters with online pH control and off-gas analysis .
Q. How does succinic acid-d6 enhance the study of enzyme kinetics in the TCA cycle?
- Methodological Answer : Succinic acid-d6 serves as a non-radioactive tracer to quantify flux through succinate dehydrogenase (SDH) or fumarase. Use stopped-flow assays with deuterated substrates and monitor deuterium retention in products via LC-MS/MS. Kinetic parameters (e.g., , ) are derived from Michaelis-Menten plots corrected for isotopic effects. Compare with wild-type substrates to assess enzyme isotope sensitivity .
Q. What statistical approaches are recommended for analyzing metabolomic datasets involving succinic acid-d6?
- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS-DA) to distinguish metabolic profiles between experimental groups. Pair with univariate tests (ANOVA with Tukey’s post-hoc) to identify significant changes in succinic acid-d6 levels. Normalize data to internal standards and apply false discovery rate (FDR) correction for multiple comparisons . Open-source tools like MetaboAnalyst or XCMS Online streamline processing .
Data Contradiction & Validation Questions
Q. How should researchers address inconsistencies in deuterium retention rates of succinic acid-d6 across different biological models?
- Methodological Answer : Variability may stem from differences in cellular redox states or enzyme activities (e.g., dehydrogenases). Replicate experiments in standardized models (e.g., HEK293 cells vs. zebrafish) under identical conditions. Use isotopomer spectral analysis (ISA) to quantify fractional synthesis rates and identify model-specific metabolic bottlenecks .
Q. What steps ensure reproducibility when using succinic acid-d6 in multi-laboratory studies?
- Methodological Answer : Adopt harmonized protocols for sample preparation (e.g., methanol extraction ratios), instrument calibration (e.g., daily tuning of MS detectors), and data reporting (MIAMET guidelines). Share reference materials with certificates of analysis (CoA) and participate in inter-laboratory proficiency testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
